molecular formula C7H4N2O2 B13105085 Furo[2,3-d]pyridazine-3-carbaldehyde CAS No. 39567-42-5

Furo[2,3-d]pyridazine-3-carbaldehyde

Cat. No.: B13105085
CAS No.: 39567-42-5
M. Wt: 148.12 g/mol
InChI Key: ICQSLDCXWQNJMM-UHFFFAOYSA-N
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Description

Furo[2,3-d]pyridazine-3-carbaldehyde is a heterocyclic compound that features a fused ring system combining furan and pyridazine moietiesThe molecular formula of this compound is C7H4N2O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furo[2,3-d]pyridazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-aminofuran with a suitable aldehyde in the presence of a catalyst to form the desired heterocyclic structure. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Furo[2,3-d]pyridazine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Oxidation: Furo[2,3-d]pyridazine-3-carboxylic acid.

    Reduction: Furo[2,3-d]pyridazine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Furo[2,3-d]pyridazine-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism by which Furo[2,3-d]pyridazine-3-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s heterocyclic structure allows it to form stable interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Furo[2,3-d]pyridazine-3-carbaldehyde can be compared with other heterocyclic compounds such as:

    Pyridazine: Similar in structure but lacks the fused furan ring.

    Furan: Contains the furan ring but lacks the pyridazine moiety.

    Pyrimidine: Another diazine compound with different nitrogen positioning.

Uniqueness: this compound is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile scaffold in drug design and materials science.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

CAS No.

39567-42-5

Molecular Formula

C7H4N2O2

Molecular Weight

148.12 g/mol

IUPAC Name

furo[2,3-d]pyridazine-3-carbaldehyde

InChI

InChI=1S/C7H4N2O2/c10-3-5-4-11-7-2-9-8-1-6(5)7/h1-4H

InChI Key

ICQSLDCXWQNJMM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=N1)OC=C2C=O

Origin of Product

United States

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